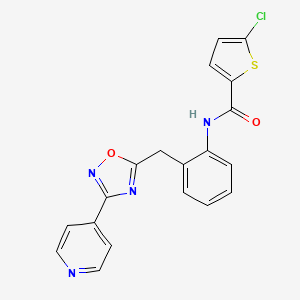

5-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c20-16-6-5-15(27-16)19(25)22-14-4-2-1-3-13(14)11-17-23-18(24-26-17)12-7-9-21-10-8-12/h1-10H,11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEDVKZCQAIJRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a thiophene ring, an oxadiazole moiety, and a pyridine derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiophene rings exhibit significant anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study involving oxadiazole derivatives demonstrated that modifications in the substituents on the oxadiazole ring significantly affected their anticancer potency. The presence of halogen atoms (like chlorine) was found to enhance activity due to increased electron-withdrawing effects, thereby stabilizing the active form of the drug .

Antimicrobial Activity

Compounds with thiophene and oxadiazole structures have also been investigated for their antimicrobial properties. Research showed that these compounds can inhibit the growth of various bacterial strains.

Research Findings:

In vitro tests indicated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity: Compounds like this one can inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: By activating apoptotic pathways, these compounds promote programmed cell death in malignant cells.

- Antioxidant Properties: Some studies suggest that related compounds exhibit antioxidant activities, which can protect normal cells from oxidative stress while targeting cancer cells .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares a thiophene-2-carboxamide backbone with several analogs (Table 1). Key structural distinctions arise from the substituents on the phenyl group:

- This contrasts with analogs bearing triazole (e.g., ) or pyrazole (e.g., ) substituents, which may exhibit different electronic and steric profiles .

- Chlorine Substitution : The 5-chloro group on the thiophene ring is conserved across multiple analogs, suggesting its role in modulating electronic effects or bioactivity .

Molecular Properties

A comparative analysis of molecular formulas and weights reveals trends in complexity and drug-likeness (Table 1):

- The target compound (estimated molecular weight ~424.87) is heavier than analogs like the pyrazole-substituted derivative (MW 332.8, ) but lighter than the benzothiazole-containing analog (MW 429.9, ).

Table 1: Comparative Analysis of Structural and Molecular Features

*Estimated based on structural analysis.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

- Stepwise Synthesis : Break down the synthesis into modular steps: (1) formation of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives , (2) coupling the oxadiazole moiety to the thiophene-carboxamide scaffold using Pd-catalyzed cross-coupling or nucleophilic substitution .

- Design of Experiments (DoE) : Use fractional factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, vary reaction time (12–48 hrs) and temperature (60–100°C) to maximize oxadiazole ring formation yield .

- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity intermediates .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns on the pyridine, oxadiazole, and thiophene rings. For example, the oxadiazole proton typically appears as a singlet at δ 8.5–9.0 ppm .

- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the carboxamide NH and oxadiazole N) .

- HPLC-MS : Validate purity (>95%) using reverse-phase C18 columns (ACN/water + 0.1% formic acid) and monitor molecular ion peaks ([M+H]) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites (e.g., electron-deficient oxadiazole for nucleophilic attacks) .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Focus on optimizing substituents at the pyridine or thiophene rings to improve binding affinity .

- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, BBB permeability) and prioritize derivatives with favorable drug-likeness .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., IC measurements) under standardized conditions (e.g., 72-hr incubation in HepG2 cells) to rule out protocol variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., anti-inflammatory vs. anticancer activity) and apply multivariate regression to identify confounding variables (e.g., cell line specificity) .

- Mechanistic Profiling : Use CRISPR-Cas9 gene editing to knock out putative targets (e.g., COX-2 or PI3K) and confirm compound selectivity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Fragment Replacement : Systematically replace the pyridine ring with other heterocycles (e.g., pyrimidine, triazine) and compare bioactivity trends .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors on oxadiazole, hydrophobic groups on thiophene) using Schrödinger’s Phase .

- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., –Cl vs. –CF at the thiophene position) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystal structure parameters?

Methodological Answer:

- Cross-Validation : Compare XRD data (e.g., bond lengths, dihedral angles) with computational geometry optimizations (DFT). For example, if experimental C–N bond lengths in the oxadiazole deviate >0.05 Å from DFT predictions, recheck crystal quality or thermal motion artifacts .

- Temperature Effects : Analyze data collected at different temperatures (e.g., 120 K vs. 298 K). Disorder in the pyridinyl group may cause apparent discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.